molecular formula C11H4ClN3 B13664685 4-Chloroquinoline-3,5-dicarbonitrile

4-Chloroquinoline-3,5-dicarbonitrile

Cat. No.: B13664685
M. Wt: 213.62 g/mol
InChI Key: URTTYLVSMFTHRW-UHFFFAOYSA-N
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Description

4-Chloroquinoline-3,5-dicarbonitrile is a quinoline derivative characterized by the presence of a chlorine atom at the 4th position and two cyano groups at the 3rd and 5th positions on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroquinoline-3,5-dicarbonitrile typically involves the condensation of substituted anthranilonitriles with 1,1,1-trichloro-4-ethoxybut-3-enone, followed by cyclization and chlorination reactions. One common method involves dissolving triphosgene in an organic solvent, adding an N, S-ketene acetal compound, and heating the mixture to 90-140°C for 2-5 hours .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloroquinoline-3,5-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloroquinoline-3,5-dicarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloroquinoline-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. Additionally, the compound may generate reactive oxygen species, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: 4-Chloroquinoline-3,5-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties.

Properties

Molecular Formula

C11H4ClN3

Molecular Weight

213.62 g/mol

IUPAC Name

4-chloroquinoline-3,5-dicarbonitrile

InChI

InChI=1S/C11H4ClN3/c12-11-8(5-14)6-15-9-3-1-2-7(4-13)10(9)11/h1-3,6H

InChI Key

URTTYLVSMFTHRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=CC(=C2Cl)C#N)C#N

Origin of Product

United States

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